![molecular formula C13H19N3O5S B2812521 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2309774-86-3](/img/structure/B2812521.png)
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any products formed during these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It might also include studying its spectroscopic properties (UV-Vis, IR, NMR, etc.) .Scientific Research Applications
Methylglyoxal in Food and Living Organisms
Methylglyoxal is a reactive alpha-oxoaldehyde that modifies proteins, forming advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. Its presence in foodstuffs and biological samples highlights the importance of understanding reactive dicarbonyls in health (Nemet, Varga-Defterdarović, & Turk, 2006).
Stereoselective Isoxazolidine Synthesis
Isoxazolidines are crucial in organic synthesis, drug discovery, and chemical biology. A novel synthesis method using copper-catalyzed aminooxygenation/cyclization demonstrates the versatility of isoxazolidines in chemical synthesis, showcasing the potential for creating diverse and complex molecules (Karyakarte, Smith, & Chemler, 2012).
Pyrazole Derivatives as Antitumor Agents
The study of pyrazole derivatives illustrates the pursuit of novel pharmacophores for therapeutic applications. Synthesis and characterization of these compounds reveal their potential in treating various diseases, including cancer, underscoring the significance of chemical synthesis in drug development (Titi et al., 2020).
Role of Orexin-1 Receptor in Compulsive Food Consumption
Research into the orexin-1 receptor mechanisms and their antagonists highlights the intersection of chemistry and neuroscience. This work contributes to understanding compulsive behaviors and potential treatments, exemplifying the application of chemical compounds in medical research (Piccoli et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c17-4-6-20-13(2-7-22-8-3-13)9-14-11(18)12(19)15-10-1-5-21-16-10/h1,5,17H,2-4,6-9H2,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYFVSLVHZROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=NOC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide |
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